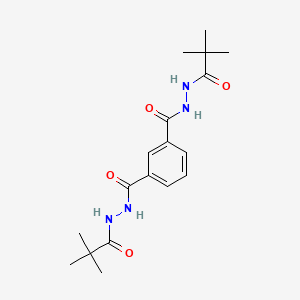
5-(1,3-benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that features a triazinane ring fused with a benzodioxole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione typically involves the reaction of 1,3-benzodioxole derivatives with triazinane-2-thione precursors. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. The reaction conditions often involve the use of palladium chloride (PdCl2) as the catalyst, xantphos as the ligand, and cesium carbonate (Cs2CO3) as the base in a solvent such as 1,4-dioxane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,3-Benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) under basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Reduction: Sodium borohydride (NaBH4) in a suitable solvent like ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(1,3-Benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-(1,3-benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of cell cycle processes or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural features but lacking the triazinane-2-thione moiety.
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Another compound with a benzodioxole group, known for its psychoactive properties.
Uniqueness
5-(1,3-Benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione is unique due to the presence of both the benzodioxole and triazinane-2-thione moieties, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c17-11-12-5-14(6-13-11)4-8-1-2-9-10(3-8)16-7-15-9/h1-3H,4-7H2,(H2,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKZYAPGCAXNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)NCN1CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(diethylamino)-3-[2-methoxy-5-({methyl[(3-methyl-4-pyridinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6050910.png)


![[2-(2-Methoxyethyl)-1,3-benzoxazol-6-yl]-[2-(1,3-thiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6050933.png)
![8,9-DIMETHYL-10-(3-PYRIDYLMETHYL)-6,10-DIHYDRO-5H-BENZO[H]PYRROLO[2,3-B]QUINOLIN-7-AMINE](/img/structure/B6050947.png)
![1-(SEC-BUTYL)-7-CYCLOPROPYL-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID](/img/structure/B6050953.png)
![4-(acetylamino)-N-{4-[(acetylamino)sulfonyl]phenyl}benzamide](/img/structure/B6050979.png)
![ethyl 4-[2-(2-chlorobenzyl)-4-morpholinyl]-1-piperidinecarboxylate](/img/structure/B6050985.png)
![2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6050989.png)
![N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1,2-oxazol-3-ylmethyl)-2-piperidin-1-ylethanamine](/img/structure/B6050992.png)
![2-phenyl-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6050996.png)
![N-cyclopropyl-2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide](/img/structure/B6051004.png)
![2-(cyclobutylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6051008.png)
![{1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6051012.png)
